molecular formula C10H11NO B15008597 2-Hydroxyimino-4-phenylbut-3-ene

2-Hydroxyimino-4-phenylbut-3-ene

Cat. No.: B15008597
M. Wt: 161.20 g/mol
InChI Key: OGVPVEBIPIJKEJ-OHFYBLQUSA-N
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Description

2-Hydroxyimino-4-phenylbut-3-ene is an organic compound with the molecular formula C10H11NO It is known for its unique structure, which includes a hydroxyimino group and a phenyl group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-4-phenylbut-3-ene typically involves the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-4-phenylbut-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Hydroxyimino-4-phenylbut-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-4-phenylbut-3-ene involves its interaction with molecular targets through its hydroxyimino and phenyl groups. These interactions can lead to various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyimino-4-methylbut-3-ene: Similar structure with a methyl group instead of a phenyl group.

    2-Hydroxyimino-4-ethylbut-3-ene: Similar structure with an ethyl group instead of a phenyl group.

Uniqueness

2-Hydroxyimino-4-phenylbut-3-ene is unique due to its phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where the phenyl group’s reactivity and interactions are crucial .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(NZ)-N-[(E)-4-phenylbut-3-en-2-ylidene]hydroxylamine

InChI

InChI=1S/C10H11NO/c1-9(11-12)7-8-10-5-3-2-4-6-10/h2-8,12H,1H3/b8-7+,11-9-

InChI Key

OGVPVEBIPIJKEJ-OHFYBLQUSA-N

Isomeric SMILES

C/C(=N/O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(=NO)C=CC1=CC=CC=C1

Origin of Product

United States

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